Fmoc-Cys(Bzl)-OPfp

Descripción general

Descripción

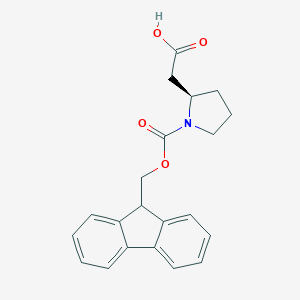

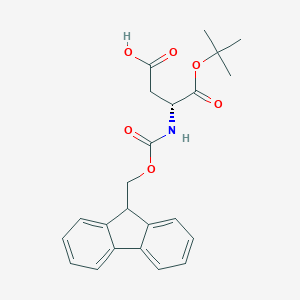

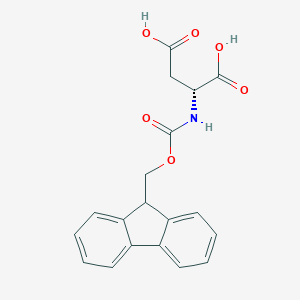

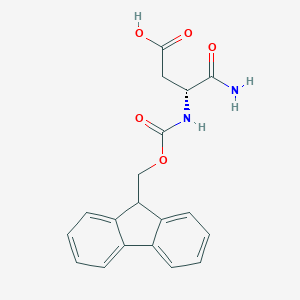

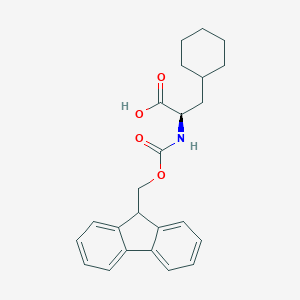

“Fmoc-Cys(Bzl)-OH” is also known as “N-Fmoc-S-benzyl-L-cysteine”. It has a molecular weight of 433.5 and a molecular formula of C25H23NO4S . It is an Fmoc protected cysteine derivative .

Synthesis Analysis

The synthesis of “Fmoc-Cys(Bzl)-OH” involves protecting group chemistry for the cysteine thiol group . This process has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .Molecular Structure Analysis

The molecular structure of “Fmoc-Cys(Bzl)-OH” consists of 25 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The molecule contains a total of 57 bonds, including 34 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 2 double bonds, and 18 aromatic bonds .Chemical Reactions Analysis

The chemical reactions involving “Fmoc-Cys(Bzl)-OH” are primarily centered around the protection and deprotection of the cysteine thiol group . These reactions facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Physical And Chemical Properties Analysis

“Fmoc-Cys(Bzl)-OH” has a molecular weight of 433.52 and a molecular formula of C25H23NO4S . It is recommended to be stored at a temperature between 2-8°C .Mecanismo De Acción

Target of Action

Fmoc-Cys(Bzl)-OPfp is primarily used in the field of peptide synthesis . Its primary targets are the amino groups in peptide chains, where it acts as a protective group for the cysteine residue during peptide synthesis .

Mode of Action

This compound interacts with its targets by attaching to the amino groups in peptide chains, thereby protecting the cysteine residue during the synthesis process . This protection is crucial as it prevents unwanted side reactions that could disrupt the desired peptide sequence.

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of peptide synthesis. It facilitates the formation of peptide bonds without unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain .

Pharmacokinetics

Its properties such as stability and reactivity are crucial for its role in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids. By protecting the cysteine residue, it ensures the integrity of the peptide chain during the synthesis process .

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, the reaction is typically allowed to proceed at room temperature for optimal results . The choice of solvent, such as dimethylformamide, can also impact the efficacy of the compound’s action .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of Fmoc-Cys(Bzl)-OPfp is its ability to introduce a thiol group into proteins, which can then be used to attach other molecules or probes. This allows researchers to study specific proteins and their interactions with other molecules. However, this compound has some limitations as well. It can be difficult to work with, and it requires specialized knowledge and equipment. Additionally, the modifications it makes to proteins can be complex, and it can be difficult to interpret the results of experiments.

Direcciones Futuras

There are many future directions for the use of Fmoc-Cys(Bzl)-OPfp in scientific research. One area of interest is the development of new probes and molecules that can be attached to the thiol group introduced by this compound. This would allow researchers to study a wider range of biochemical processes and interactions. Additionally, there is interest in using this compound in drug discovery, as it can be used to modify proteins that are involved in disease processes. Finally, there is ongoing research into the mechanisms of action of this compound and the proteins it modifies, which could lead to new insights into biochemical processes and disease mechanisms.

Conclusion:

In conclusion, this compound is a chemical compound used in scientific research for its ability to modify and study proteins. It is synthesized through a multi-step process and has been used in a variety of research areas. Its mechanism of action involves introducing a thiol group into proteins, which can then be used to attach other molecules or probes. This compound has advantages and limitations for lab experiments, and there are many future directions for its use in research.

Métodos De Síntesis

The synthesis of Fmoc-Cys(Bzl)-OPfp involves several steps. First, the amino acid cysteine is protected with the Fmoc group, which is a common protecting group in peptide synthesis. The benzyl group is then added to the sulfur atom of cysteine, followed by the addition of the OPfp group to the benzyl group. The resulting compound is this compound, which can be used in various research applications.

Aplicaciones Científicas De Investigación

Fmoc-Cys(Bzl)-OPfp is used in scientific research to modify and study proteins. It can be used to introduce a thiol group into proteins, which can then be used to attach other molecules or probes. This allows researchers to study protein-protein interactions, enzyme activity, and other biochemical processes. This compound has been used in a variety of research areas, including drug discovery, biochemistry, and proteomics.

Safety and Hazards

“Fmoc-Cys(Bzl)-OH” may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling this substance .

Análisis Bioquímico

Biochemical Properties

Fmoc-Cys(Bzl)-OPfp interacts with various biomolecules in biochemical reactions. It is involved in the synthesis of complex disulfide-rich peptides and semisynthesis of proteins . The Fmoc group on the cysteine residue allows for the protection and subsequent deprotection of cysteine, facilitating these biochemical interactions .

Cellular Effects

For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role in peptide synthesis. The Fmoc group protects the cysteine residue during synthesis, preventing unwanted reactions. Once the peptide chain is formed, the Fmoc group can be removed, allowing the cysteine residue to participate in disulfide bond formation, a critical component of protein structure .

Propiedades

IUPAC Name |

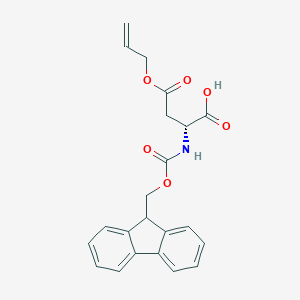

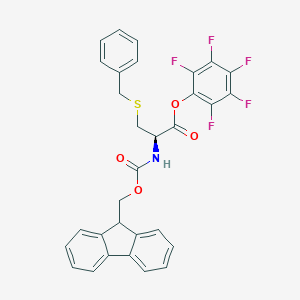

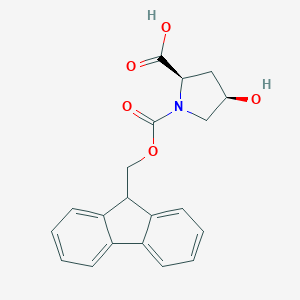

(2,3,4,5,6-pentafluorophenyl) (2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22F5NO4S/c32-24-25(33)27(35)29(28(36)26(24)34)41-30(38)23(16-42-15-17-8-2-1-3-9-17)37-31(39)40-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,37,39)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDSBWKIZVGTFE-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22F5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583796 | |

| Record name | Pentafluorophenyl S-benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86060-95-9 | |

| Record name | Pentafluorophenyl S-benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)